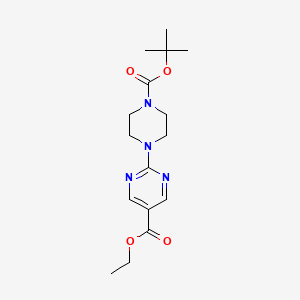

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate

Overview

Description

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate (CAS: 1150163-72-6) is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety at position 2 and an ethyl ester at position 5. Its molecular formula is C17H26N4O4, with a molecular weight of 350.41 g/mol . The Boc group serves as a protective moiety for the piperazine nitrogen, enabling controlled deprotection during synthetic workflows. This compound is widely utilized as a building block in pharmaceutical chemistry, particularly in kinase inhibitor development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with a piperazine derivative, often in the presence of a base such as sodium hydride or potassium carbonate.

Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the Boc-protected piperazine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Corresponding alcohols from the ester group.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the synthesis of drug candidates, especially those targeting the central nervous system.

Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The Boc-protected piperazine moiety can be deprotected under physiological conditions, allowing the active piperazine to interact with its target. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Differences

The compound is compared with five analogues (Table 1), focusing on substituents, protecting groups, and nitrogen-containing rings.

Table 1: Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | R4 Substituent | Nitrogen Group | Protecting Group |

|---|---|---|---|---|---|---|

| Target Compound | 1150163-72-6 | C17H26N4O4 | 350.41 | Methyl | Piperazine | Boc |

| Analog 1 (4-hydroxy) | 1065074-31-8 | C16H24N4O5 | 352.39 | Hydroxyl | Piperazine | Boc |

| Analog 2 (ethoxycarbonyl piperidine) | 170017-73-9 | C16H22N3O4 | 320.36 | None | Piperidine | Ethoxycarbonyl |

| Analog 3 (4-hydroxypiperidine) | 1034617-86-1 | C12H17N3O3 | 251.29 | None | Piperidine (4-hydroxy) | None |

| Analog 4 (methylthio) | N/A | C12H19N5O4S | 329.37 | Methylthio | Amino propyl | Boc |

| Analog 5 (trifluoromethyl) | 149771-12-0 | C9H9F3N2O2S | 272.24 | Trifluoromethyl | None | Methylsulfanyl |

Physicochemical Properties and Reactivity

- Target Compound vs. The Boc group in both compounds is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

Target Compound vs. Analog 2 (ethoxycarbonyl piperidine):

Replacing piperazine with piperidine reduces basicity, as piperazine has two basic nitrogen atoms (pKa ~9.5 and ~5.5) versus piperidine’s single nitrogen (pKa ~11). The ethoxycarbonyl group in Analog 2 is more stable under acidic conditions than Boc, requiring harsher deprotection (e.g., strong bases) .Target Compound vs. Analog 3 (4-hydroxypiperidine):

Analog 3 lacks a protecting group, making it more reactive but less stable in basic environments. The hydroxyl group allows for further functionalization (e.g., phosphorylation or glycosylation) .- Target Compound vs.

Target Compound vs. Analog 5 (trifluoromethyl): The trifluoromethyl group in Analog 5 significantly increases lipophilicity (logP ≈ 3.0) and electron-withdrawing effects, which may improve membrane permeability but limit aqueous solubility .

Biological Activity

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate (CAS No. 253315-69-4) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24N4O4

- Molecular Weight : 336.386 g/mol

- CAS Number : 253315-69-4

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Inhibition of Class I PI3-Kinase Enzymes : This compound has been identified as a potent inhibitor of Class I PI3K enzymes, which are crucial in cellular signaling pathways related to cancer proliferation and survival. Inhibition of these enzymes can lead to reduced tumor growth and improved outcomes in cancer therapies .

- Antitrypanosomal Activity : Research indicates that derivatives of this compound show promising anti-trypanosomal effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an effective concentration (EC50) below 0.03 μM, indicating high potency .

- Cytotoxicity in Cancer Cells : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing significant activity that suggests potential use in oncology .

Biological Activity Data

The following table summarizes key biological activities and pharmacological properties associated with this compound:

| Activity | Value/Description |

|---|---|

| PI3K Inhibition | Potent inhibitor |

| Antitrypanosomal EC50 | <0.03 μM |

| Cytotoxicity (HepG2) | TC50 >30 μM |

| Plasma Protein Binding | <95% (87% observed) |

| Thermodynamic Solubility | >100 μM at pH=7 |

Case Studies and Research Findings

- Study on Aqueous Solubility and Bioactivity : A study conducted on lapatinib-derived analogs highlighted the importance of structural modifications to enhance solubility and bioactivity. This compound was noted for its favorable solubility profile, contributing to its efficacy against T. brucei while maintaining low toxicity to human liver cells .

- Antitumor Activity Evaluation : In a patent study focused on aminopyrazine derivatives, compounds similar to this compound were shown to possess significant antitumor properties by inhibiting PI3K pathways, suggesting a dual role in both anti-cancer and anti-parasitic applications .

- Cytotoxic Mechanism Investigation : Further investigations into the cytotoxic mechanisms revealed that compounds targeting the PI3K pathway could induce apoptosis in cancer cells, providing a potential therapeutic avenue for drug development against resistant cancer types .

Properties

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c1-5-23-13(21)12-10-17-14(18-11-12)19-6-8-20(9-7-19)15(22)24-16(2,3)4/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBOWCZIFOSSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.